molecular formula C9H9N5O2 B1492503 ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate CAS No. 1706434-83-4

ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate

Cat. No. B1492503
CAS RN: 1706434-83-4
M. Wt: 219.2 g/mol
InChI Key: RFDIRUTZTZYJLW-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H9N5O2 . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been studied extensively . Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to participate in a variety of reactions, contributing to their wide range of biological activities.

Scientific Research Applications

Inhibitors of α-Glucosidase

Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate derivatives have been explored for their potential as α-glucosidase inhibitors, which is significant for the therapeutic management of type 2 diabetes. A study synthesized and evaluated pyridazine-based 1,2,3-triazole derivatives, revealing compounds with significant inhibitory activities against yeast and rat α-glucosidase enzymes. One of the potent compounds demonstrated IC50 values comparable to the positive control, acarbose, indicating its potential for further development as an anti-diabetic agent. Docking studies highlighted the importance of hydrophobic and hydrogen bonding interactions for ligand-enzyme complex stability, suggesting a targeted approach for designing effective α-glucosidase inhibitors (Moghimi et al., 2021).

Synthetic Methodologies and Chemical Transformations

This compound serves as a precursor in the synthesis of densely functionalized heterocyclic molecules. Research has demonstrated the utility of related compounds in generating novel pyridazine, fulvene derivatives, and azulene frameworks through intramolecular cyclization. These synthetic pathways are crucial for the development of complex molecular structures that have applications in various fields of chemistry and pharmaceuticals, providing insights into efficient and novel substrate handling for electrophilic substitution reactions (Devendar et al., 2013).

Antimicrobial Compounds

The chemical framework of this compound is also instrumental in the development of antimicrobial agents. By undergoing various chemical transformations, derivatives of this compound have been evaluated for their antibacterial activities. Such studies are pivotal in discovering new antimicrobial agents that could be effective against resistant strains of bacteria, addressing a critical need in public health for novel antibiotics (Azab et al., 2013).

Future Directions

The future research directions for ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate and similar compounds are likely to continue exploring their synthesis, properties, and potential biological applications . The low cost and wide availability of triazoles make them attractive for drug development .

properties

IUPAC Name

ethyl 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDIRUTZTZYJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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